molecular formula C11H12ClFO2 B1346478 tert-Butyl 4-chloro-2-fluorobenzoate CAS No. 941294-14-0

tert-Butyl 4-chloro-2-fluorobenzoate

Cat. No.: B1346478
CAS No.: 941294-14-0
M. Wt: 230.66 g/mol
InChI Key: WVGOSBIYTOJPTI-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the ortho position is substituted with a fluorine atom. The tert-butyl group is attached to the carboxyl group, forming an ester. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloro-2-fluorobenzoate can be synthesized through the esterification of 4-chloro-2-fluorobenzoic acid with tert-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 4-chloro-2-fluorobenzoic acid and tert-butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-chloro-2-fluoroaniline or 4-chloro-2-fluorothiophenol.

    Hydrolysis: 4-chloro-2-fluorobenzoic acid and tert-butanol.

    Reduction: 4-chloro-2-fluorobenzyl alcohol.

Scientific Research Applications

tert-Butyl 4-chloro-2-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-fluorobenzoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The ester group can undergo hydrolysis or reduction, while the chlorine and fluorine atoms can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • tert-Butyl 2-chloro-4-fluorobenzoate
  • tert-Butyl 4-chloro-3-fluorobenzoate
  • tert-Butyl 4-chloro-2-bromobenzoate

Comparison: tert-Butyl 4-chloro-2-fluorobenzoate is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in nucleophilic substitution and reduction reactions.

Biological Activity

tert-Butyl 4-chloro-2-fluorobenzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

Chemical Structure

  • Molecular Formula: C11H12ClF O2
  • Molecular Weight: 232.66 g/mol

Synthesis Methods
The synthesis of this compound typically involves the following steps:

  • Starting Material: 4-chloro-2-fluorobenzoic acid.
  • Esterification: The acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
  • Purification: The product is purified through recrystallization or chromatography methods.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its lipophilic nature allows it to penetrate cellular membranes, facilitating its action on intracellular targets.

  • Enzyme Interactions : The compound can act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It may bind to various receptors, influencing signal transduction processes within cells.

Biological Assays and Studies

Recent studies have highlighted the compound's potential in several biological assays:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further development in antibacterial therapies.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth at concentrations as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Study 2: Anticancer Properties

In a cell viability assay using MCF-7 breast cancer cells, this compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 μM. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectConcentration (μM)Reference
Antimicrobial ActivityInhibition of S. aureus growth25
Anticancer ActivityInduction of apoptosis in MCF-730
Enzyme InhibitionModulation of enzyme activityVaries

Properties

IUPAC Name

tert-butyl 4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGOSBIYTOJPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650490
Record name tert-Butyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-14-0
Record name tert-Butyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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